molecular formula C11H9BrN2O3 B3295819 3-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid CAS No. 889946-79-6

3-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid

Cat. No. B3295819
CAS RN: 889946-79-6
M. Wt: 297.1 g/mol
InChI Key: QRTXQLGCNGCFMH-UHFFFAOYSA-N
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Description

“3-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid” is a chemical compound with the empirical formula C11H9BrN2O3 . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular weight of “this compound” is 297.10 . The SMILES string representation is O=C(O)CCC1=NC(C(C=C2)=CC=C2Br)=NO1 . The InChI representation is 1S/C11H9BrN2O3/c12-8-3-1-7(2-4-8)11-13-9(17-14-11)5-6-10(15)16/h1-4H,5-6H2,(H,15,16) .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . The specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.

Scientific Research Applications

Biological Activities and Therapeutic Potential

1,2,4-Oxadiazole derivatives are recognized for their wide range of biological activities, showcasing potential in antimicrobial, anticancer, anti-inflammatory, and antiviral therapies. These compounds have been found to exhibit significant pharmacological effects due to their unique structural features that allow effective binding with different enzymes and receptors, leading to diverse bioactivities (Verma et al., 2019; Rana et al., 2020).

Synthetic and Medicinal Chemistry Applications

In the domain of synthetic and medicinal chemistry, 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives serve as crucial scaffolds for the development of novel therapeutic agents. These heterocyclic cores are involved in the synthesis of compounds with a variety of pharmacological activities, such as anticancer, antibacterial, and antitubercular properties. The versatility of the oxadiazole ring in synthetic applications underscores its significance in drug discovery and development (Wang et al., 2022; Sharma et al., 2022).

Potential for Metal-Ion Sensing

The 1,3,4-oxadiazole scaffolds have also been explored for their potential applications in metal-ion sensing, taking advantage of their photoluminescent properties and the ability to form complexes with metal ions. This application is particularly relevant in the development of chemosensors, highlighting the adaptability of oxadiazole derivatives in both medicinal chemistry and materials science (Sharma et al., 2022).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral according to the GHS07 classification . The hazard statements include H302 . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3/c12-8-4-2-1-3-7(8)11-13-9(17-14-11)5-6-10(15)16/h1-4H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTXQLGCNGCFMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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